![molecular formula C15H20N2O4S B2809922 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 899963-12-3](/img/structure/B2809922.png)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 1,4-dioxaspiro[4.4]nonane moiety, which is a type of spirocyclic compound (a compound with two rings that share a single atom) containing a dioxane ring (a six-membered ring with two oxygen atoms) and a propane ring . It also contains a thiophene ring, which is a five-membered ring with one sulfur atom, and an oxalamide group, which is a type of amide.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the spirocyclic ring, possibly through a nucleophilic substitution or ring-closing metathesis reaction. The thiophene ring could be formed through a Paal-Knorr synthesis or similar method. The oxalamide group could be introduced through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic ring. The 1,4-dioxaspiro[4.4]nonane moiety would likely impart a rigid, three-dimensional structure to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxalamide group, which could act as a hydrogen bond donor and acceptor. The thiophene ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the oxalamide group could form hydrogen bonds, which could influence the compound’s solubility and boiling point .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of compounds containing the 1,4-dioxaspiro[4.4]nonan structure have been extensively studied. For example, Canpolat and Kaya (2004) synthesized vic-dioxime ligands containing different heteroatoms (N,O) and studied their metal complexes with Co(II), Ni(II), Cu(II), and Zn(II), highlighting the coordination behavior and structure of these compounds (Canpolat & Kaya, 2004). Another study by Alonso et al. (2005) focused on the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes, emphasizing the versatility of certain synthons for producing methylidenic diols and spirocyclic structures found in natural products (Alonso et al., 2005).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, derivatives of 1,4-dioxaspiro[4.5]decane have been explored for their potential as ligands for various receptors. Franchini et al. (2014) reported the synthesis and structure-affinity/activity relationships of arylpiperazine derivatives structurally related to 1,4-dioxaspiro[4.5]decane, identifying compounds with promising activity as α1 receptor antagonists and 5-HT1AR agonists (Franchini et al., 2014). These findings highlight the therapeutic potential of these compounds in developing selective ligands for neurological targets.
Propriétés
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c18-13(14(19)17-9-12-4-3-7-22-12)16-8-11-10-20-15(21-11)5-1-2-6-15/h3-4,7,11H,1-2,5-6,8-10H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPGLPBMLKMYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


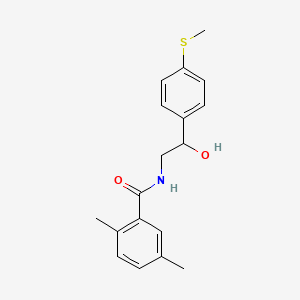
![Methyl 4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2809843.png)
![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2809844.png)
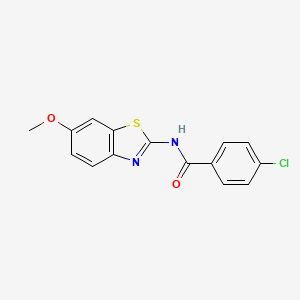
![2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2809847.png)
![6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2809849.png)
![(Z)-ethyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2809850.png)
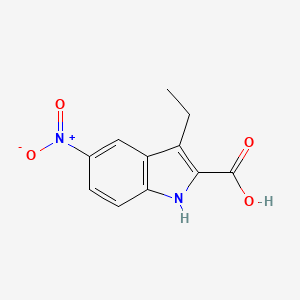

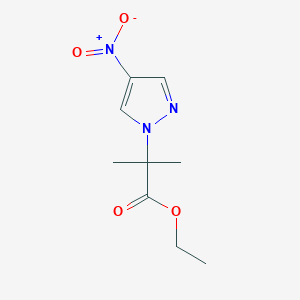
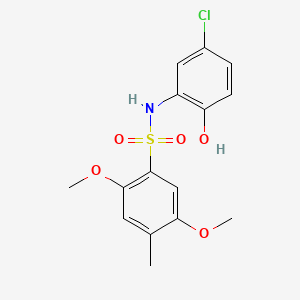
![1-(3-chloro-2-methylphenyl)-3-[(2-thienylmethyl)amino]-2(1H)-pyrazinone](/img/structure/B2809856.png)
![3-[(4-bromophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one](/img/structure/B2809857.png)